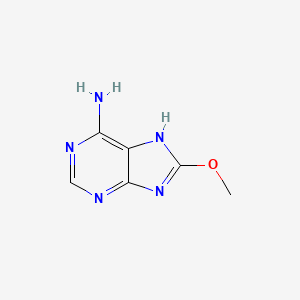

8-methoxy-7H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-6-10-3-4(7)8-2-9-5(3)11-6/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPPMJCXDBTGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950869 | |

| Record name | 8-Methoxy-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-32-7 | |

| Record name | NSC25642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Methoxy 7h Purin 6 Amine

Established Synthetic Routes to the 8-Methoxy-7H-purin-6-amine Core

The construction of the this compound core can be achieved through various synthetic strategies, primarily involving precursor-based methodologies and multi-step reaction sequences.

Precursor-Based Methodologies in Purine (B94841) Synthesis

The synthesis of purine derivatives often relies on the use of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. These methods offer a convergent approach to the purine ring system. For instance, the cyclization of imidazole or pyrimidine derivatives is a common strategy. acs.org While these routes can provide unambiguous regioselectivity, they are often multi-step and can be labor-intensive. acs.org

A prevalent precursor for the synthesis of 6-substituted purines is 6-chloropurine (B14466). acs.org This versatile intermediate allows for the introduction of various functionalities at the C6 position through nucleophilic substitution reactions. For example, treatment of a 6-chloropurine derivative with sodium methoxide (B1231860) yields the corresponding 6-methoxy derivative. acs.orgnih.gov

Another key precursor strategy involves the use of diaminomaleonitrile (B72808) (DAMN). Condensation reactions with various reagents can lead to the formation of the purine core. For example, reaction with isocyanates can yield urea (B33335) derivatives which can be further cyclized to form purine structures. rsc.org

| Precursor | Reagent(s) | Product Type | Reference |

| 6-Chloropurine | Sodium methoxide | 6-Methoxypurine | acs.orgnih.gov |

| Diaminomaleonitrile | Isocyanates, Aldehydes | Substituted purines | rsc.org |

| Pyrimidine-4,5,6-triamine (B90907) | Phenylacetic acid derivatives | 8-Arylmethyl-9H-purin-6-amines | nih.gov |

Multi-Step Reaction Sequences for Purine Core Assembly

Microwave-assisted synthesis has emerged as a method to improve the efficiency of these multi-step sequences. For example, a one-pot synthesis of 8-arylmethyl-9H-purin-6-amines has been developed using microwave irradiation, which significantly reduces reaction times compared to traditional heating methods. nih.gov

Regioselective Functionalization of this compound and Analogues

The purine ring possesses multiple nitrogen and carbon atoms that can be functionalized. Achieving regioselectivity in these functionalization reactions is a key challenge in purine chemistry.

N-Alkylation and N-Arylation Approaches in Purine Chemistry

Direct alkylation of purines with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. acs.orgnih.gov However, specific reaction conditions can be employed to favor the formation of the N7 isomer. For instance, a method for direct regioselective N7-tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide in the presence of SnCl₄ as a catalyst. acs.orgnih.gov

The choice of the substituent at the C6 position can influence the regioselectivity of N-alkylation. It has been observed that 6-methoxy, 6-methylthio, and 6-chloro-2-methylthiopurines readily undergo N7 regioselective tert-butylation. acs.orgnih.gov In contrast, for the N9-arylation of 2,6-dichloropurine, Chan-Lam coupling with boronic acid derivatives has been successfully employed. nih.gov

| Reaction Type | Reagents | Position(s) Functionalized | Key Findings | Reference |

| N-tert-Alkylation | tert-Alkyl halide, SnCl₄ | N7 | Regioselective for N7 isomer under kinetic control. | acs.orgnih.gov |

| N-Alkylation | Alkyl halide, K₂CO₃ | N9 and N7 | Forms a mixture of N9 and N7 isomers, with N9 predominating. | nih.gov |

| N-Arylation | Boronic acid derivatives | N9 | Chan-Lam coupling for N9 arylation. | nih.gov |

C-Functionalization at Purine Ring Positions (e.g., C2, C6)

Functionalization at the carbon atoms of the purine ring, such as C2 and C6, is crucial for creating diverse analogues. The C6 position is often modified starting from a 6-chloropurine precursor. Nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, including amines and alkoxides, allow for the introduction of a wide range of substituents. For example, reaction of 7-(tert-butyl)-6-chloropurine with sodium methoxide provides the 6-methoxy derivative, while reaction with cyclohexylamine (B46788) yields the corresponding 6-amino compound. nih.gov

The functionalization of the C2 position can be more challenging. However, in some cases, substitution at C2 can be achieved. For example, a revised synthesis of 6-alkoxy-2-aminopurines has been developed that allows for late-stage convergence and increased molecular complexity. uwindsor.ca This approach facilitates the generation of libraries of compounds with variations at both the C2 and C6 positions. uwindsor.ca

Derivatization of the Amine Moiety in this compound

The exocyclic amine group at the C6 position of this compound offers a site for further derivatization. This amine moiety can undergo various chemical transformations to introduce new functional groups and modify the properties of the molecule.

For instance, the amine can be acylated or can participate in condensation reactions. The synthesis of 8-arylmethyl-9H-purin-6-amines often involves the condensation of a pyrimidine-4,5,6-triamine with a carboxylic acid derivative, where the amino groups of the pyrimidine are key to the formation of the purine core. nih.gov While specific examples of the derivatization of the amine in this compound itself are not extensively detailed in the provided context, the general reactivity of the 6-amino group in purines is well-established, allowing for a wide range of chemical modifications.

Advanced Synthetic Techniques Applicable to this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, significantly accelerating the synthesis of heterocyclic compounds like purine derivatives. beilstein-journals.org This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, improved yields, and the ability to perform reactions that are difficult under conventional heating. beilstein-journals.org

Research has shown that microwave heating can overcome issues related to poor solubility of reactants, which often hinders reactions in conventional heating setups. beilstein-journals.org For instance, in the synthesis of 8-substituted xanthine (B1682287) derivatives, the use of a co-solvent like tetrahydrofuran (B95107) (THF) in combination with hexamethyldisilazane (B44280) (HMDS) under microwave irradiation proved crucial for achieving high yields, a feat not possible with conventional heating due to the low solubility of the precursor. beilstein-journals.org

Similarly, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which are purine isosteres, has been successfully optimized using microwave assistance. nih.gov The cyclization of formamidine (B1211174) intermediates with trimethyl orthoformate under microwave conditions provided the desired products in significantly higher yields compared to conventional heating. nih.gov

Table 1: Microwave-Assisted Synthesis of 8-Arylmethyl-9H-purin-6-amine Analogues nih.gov This table summarizes the reaction conditions and yields for the one-pot synthesis of various 8-arylmethyl-9H-purin-6-amine derivatives using microwave irradiation. The general procedure involves reacting an aryl acetic acid with pyrimidine-4,5,6-triamine and triphenyl phosphite (B83602) in pyridine. nih.gov

| Aryl Acetic Acid Derivative | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phenylacetic acid | 15 | 220 | 50 |

| 4-Chlorophenylacetic acid | 15 | 220 | 55 |

| 4-Fluorophenylacetic acid | 15 | 220 | 48 |

| 4-Methylphenylacetic acid | 15 | 220 | 45 |

| 3,4-Dichlorophenylacetic acid | 15 | 220 | 60 |

| 2-Naphthylacetic acid | 15 | 220 | 40 |

Beyond microwave-assisted protocols, other innovative strategies are being developed to streamline the synthesis of purine analogues. These methods often focus on increasing molecular complexity from simple starting materials in fewer steps.

One such approach is the use of multi-component reactions (MCRs) . MCRs combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. This strategy is highly efficient and atom-economical. For example, 8,9-disubstituted-1H-purin-6-one derivatives have been synthesized via a one-pot MCR under microwave irradiation, showcasing the synergy between advanced reaction types and heating methods. rsc.org

The development of novel cyclization and condensation reactions is another key area. Researchers have reported the synthesis of various purine derivatives through condensation reactions of diaminomaleonitrile with isocyanates or isothiocyanates, followed by cyclization to form the purine core. rsc.org These methods allow for the introduction of diverse substituents at various positions on the purine ring, leading to a wide range of analogues. rsc.orgnih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also increasingly employed to modify the purine scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce further diversity. nih.gov

Furthermore, the concept of purine hybrids is an emerging strategy where the purine scaffold is linked to other bioactive heterocyclic systems like piperazine, triazole, or chalcone. nih.govrsc.orgresearchgate.net This molecular hybridization aims to combine the pharmacological properties of different scaffolds to create novel compounds with enhanced or unique activities. The synthesis of these hybrids often relies on a combination of modern synthetic techniques to efficiently link the different molecular fragments. nih.gov

Structure Activity Relationship Sar Elucidation for 8 Methoxy 7h Purin 6 Amine Derivatives

Methodological Frameworks for SAR Studies in Chemical Biology

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of drug discovery, systematically exploring how a molecule's chemical structure correlates with its biological activity. oncodesign-services.com This process relies on a combination of experimental and computational methodologies to guide the optimization of lead compounds. oncodesign-services.comrsc.org

Experimental SAR studies involve the systematic synthesis and biological evaluation of a series of structurally related compounds. oncodesign-services.com By introducing specific modifications to a parent molecule, such as 8-methoxy-7H-purin-6-amine, and measuring the resulting changes in biological activity through assays, researchers can identify key structural features responsible for potency, selectivity, and other pharmacological properties. oncodesign-services.com

Computational approaches have become indispensable in modern SAR exploration. nih.gov These methods leverage machine learning and molecular modeling to predict the biological activity of novel compounds based on their chemical structures. oncodesign-services.com Techniques like the 'Structure-Activity Relationship Matrix' (SARM) provide a systematic way to organize and visualize SAR data from large compound sets. nih.gov The SARM method is based on the matched molecular pair (MMP) formalism, where pairs of compounds differing by a single, defined chemical transformation are analyzed to quantify the impact of that specific structural change. acs.org This allows for the identification of promising structural motifs and can guide the design of virtual compounds for future synthesis and testing. nih.govacs.org Together, these integrated experimental and computational frameworks provide a robust strategy for navigating chemical space and accelerating the development of optimized drug candidates. nih.gov

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of purine (B94841) derivatives is profoundly influenced by the nature and position of various substituents on the core heterocyclic structure. The inherent electronic properties and steric profile of each group dictate the molecule's ability to interact with biological targets.

Influence of the 8-Methoxy Group on Molecular Interactions

The substituent at the C8 position of the purine ring plays a significant role in modulating the molecule's properties. The 8-methoxy group, being an electron-donating substituent, can influence the electronic structure of the purine system. nih.gov Its presence also introduces steric bulk, which can affect how the molecule fits into a target's binding site. nih.gov

Studies on 8-methoxyguanosine (B1660016) incorporated into RNA duplexes have provided specific insights into the impact of this group. The presence of the 8-methoxy substituent was found to significantly decrease the thermodynamic stability of RNA duplexes. nih.gov This destabilization is attributed to the steric hindrance posed by the methoxy (B1213986) group, which disrupts optimal base pairing. nih.gov Furthermore, the methoxy group can act as a hydrogen bond acceptor, though it is generally considered weaker than acyclic ethers. nih.gov Its interactions are not limited to hydrogen bonds; the methyl component can also engage in favorable interactions with aromatic π systems within a protein's binding pocket. nih.gov

The thermodynamic destabilization caused by the 8-methoxy group in a nucleic acid context highlights its powerful influence on molecular recognition.

Table 1: Thermodynamic Impact of 8-Methoxyguanosine (mxG) on RNA Duplex Stability This table presents data on the change in Gibbs Free Energy (ΔΔG°37) when a standard guanosine-cytosine (G-C) pair is replaced by an 8-methoxyguanosine paired with different bases, indicating a destabilizing effect.

| Modified Base Pair | ΔΔG°37 (kcal/mol) vs. G-C Pair | Reference |

|---|---|---|

| mxG-C | 1.87 | nih.gov |

| mxG-G | 1.44 | nih.gov |

| mxG-U | 2.74 | nih.gov |

| mxG-A | 3.40 | nih.gov |

Impact of Structural Modifications at C2, C6, N7, and N9 Positions

Modifications at other key positions of the purine ring are critical for tuning the biological activity profile of derivatives. Each position offers a unique vector for structural diversification, influencing factors like target affinity, selectivity, and metabolic stability. nih.govmdpi.com

C2 Position: The C2 position is amenable to a variety of substitutions. Introducing a chlorine atom at this position, for instance, has been explored in the design of anticancer nucleosides like cladribine. beilstein-journals.org Studies on guanine (B1146940) riboswitches have shown that certain C2-modified purines can bind with high affinity, sometimes even greater than the natural ligand, by altering key interactions within the binding pocket. mdpi.com This suggests that C2 is a valuable position for introducing functional groups to enhance potency.

C6 Position: As the location of the exocyclic amine in the parent compound, the C6 position is a primary site for modification. It is a common anchoring point for attaching various functional groups. nih.gov While some modifications can be unfavorable for certain targets, N-linked substituents at C6 have been successfully used to develop potent enzyme inhibitors. mdpi.comacs.org For example, attaching heterocyclic rings at C6 has led to the development of modifiers of cardiac sodium channels. acs.org

N7 and N9 Positions: The nitrogen atoms of the imidazole (B134444) ring are key sites for alkylation and glycosylation. researchgate.net The N7 position is susceptible to attack by electrophiles, while the N9 position is the most common site for attaching a ribose sugar in nucleoside analogues. nih.govresearchgate.net Synthetic strategies often yield a mixture of N7 and N9 isomers, and their separation is crucial as their biological activities can differ significantly. nih.gov For example, in the development of EGFR/HER2 inhibitors, a side chain was specifically attached at the N7 position of the 7H-purine scaffold. indexcopernicus.com

Table 2: Summary of Positional Effects of Substituents on Purine Derivatives This table summarizes the general consequences of introducing substituents at key positions on the purine ring, as reported in various studies.

| Position | Type of Modification | General Impact on Activity/Properties | References |

|---|---|---|---|

| C2 | Halogens, Acetyl groups | Can enhance binding affinity and antiproliferative activity. | mdpi.commdpi.com |

| C6 | N-linked heterocycles, Alkyl groups | Critical for modulating enzyme inhibition and receptor interaction; effects are highly target-dependent. | nih.govacs.orgacs.org |

| N7 | Alkylation, Side chains | A key site for substitution that can be critical for dual kinase inhibition. | researchgate.netindexcopernicus.com |

| N9 | Alkylation, Glycosylation | Common site for creating nucleoside analogues; often essential for activity but can be blocked to explore other interactions. | researchgate.netnih.gov |

Correlating Structural Variations with Modulatory Effects on Specific Biomolecular Targets

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the modulation of particular biological targets. By understanding these relationships, medicinal chemists can rationally design molecules with desired activities.

The introduction of an 8-methoxy group, as previously discussed, has been directly correlated with the destabilization of RNA duplexes, suggesting its potential utility in probes for nucleic acid structures. nih.gov In a different context, modifications at the C8 and C2 positions of the purine core have been linked to high-affinity binding to the guanine riboswitch, an RNA element that regulates gene expression. mdpi.com This demonstrates that substituents at these positions can be tailored to achieve potent and selective interactions with RNA targets. mdpi.com

In the realm of protein kinases, a major class of drug targets, specific substitution patterns on the purine ring have yielded potent and selective inhibitors. For instance, a unique series of 6,7-disubstituted 7H-purine analogues were designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both crucial targets in cancer therapy. indexcopernicus.com Similarly, a detailed SAR study of purine-based ligands led to the discovery of compounds that selectively bind to a novel allosteric site found only in Grp94, an endoplasmic reticulum Hsp90 paralog, highlighting how purine scaffolds can be adapted to target specific protein isoforms. nih.gov

Table 3: Correlation of Structural Features in Purine Analogues with Biomolecular Targets This table provides examples of how specific structural modifications to the purine scaffold result in activity against distinct biomolecular targets.

| Structural Feature | Biomolecular Target | Observed Effect | Reference |

|---|---|---|---|

| 8-Methoxy group on guanosine (B1672433) | RNA Duplex | Decreased thermodynamic stability | nih.gov |

| N2-acetyl group on guanine | Guanine Riboswitch | High-affinity binding, disruption of key Watson-Crick pairing | mdpi.com |

| 6,7-disubstitution on 7H-purine | EGFR/HER2 Tyrosine Kinases | Potent dual inhibition | indexcopernicus.com |

| C8-aryl ring on purine | Grp94 (Hsp90 paralog) | Selective binding to an allosteric site | nih.gov |

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound should be a hypothesis-driven process, integrating the SAR knowledge gained from previous studies with advanced computational tools. nih.gov The goal is to strategically modify the lead structure to enhance potency, improve selectivity, and optimize drug-like properties. researchgate.net

A primary principle is target-based design . This involves using the three-dimensional structure of the intended biological target (e.g., an enzyme or receptor) to guide the design of complementary ligands. nih.gov For this compound analogues, this would entail identifying a relevant target and using molecular docking simulations to predict how modifications at the C2, C6, N7, and N9 positions might improve binding interactions.

Another key strategy is scaffold hopping and bioisosteric replacement . This involves replacing parts of a known active molecule with structurally different but functionally similar groups. For example, the purine core itself can be seen as a replacement for the quinazoline (B50416) core of established drugs like lapatinib, a strategy that proved successful in creating novel kinase inhibitors. indexcopernicus.com For this compound, one could explore replacing the 8-methoxy group with other small, electron-donating groups to fine-tune steric and electronic properties.

The use of computational and machine learning models is essential for prioritizing which virtual analogues to synthesize. oncodesign-services.comnih.gov By building Quantitative Structure-Activity Relationship (QSAR) models from existing data on purine derivatives, it is possible to predict the activity of new designs before committing to chemical synthesis, thereby saving time and resources. nih.gov

Finally, a mechanism-based design approach can be highly effective. This involves designing molecules that mimic the natural substrate or transition state of an enzyme. nih.gov By disguising the purine analogue to resemble a natural substrate like ATP or GTP, it may be possible to design highly potent and selective inhibitors of nucleotide-binding proteins, such as polymerases or kinases. nih.gov

By combining these principles—leveraging structural biology, computational chemistry, and a deep understanding of SAR—researchers can rationally navigate the vast chemical space to develop novel this compound analogues with significant therapeutic potential.

Mechanistic Investigations of 8 Methoxy 7h Purin 6 Amine Derived Bioactive Compounds

Elucidation of Molecular Targets and Binding Interactions

The biological activity of compounds derived from 8-methoxy-7H-purin-6-amine is intrinsically linked to their ability to interact with specific molecular targets, primarily enzymes and receptors. The nature of these interactions, governed by the three-dimensional structure of both the compound and the target's binding site, dictates the compound's potency and selectivity. Key to these interactions are non-covalent forces such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Computational modeling and biophysical techniques have revealed that functional groups on the purine (B94841) core, particularly at the 8-position, can act as crucial hydrogen bond donors or acceptors, facilitating precise docking within the target protein. heteroletters.org

Derivatives of this compound and related 8-substituted purines have been shown to interact with the active sites of various enzymes, modulating their catalytic activity. The presence of a purine in an enzyme's active site can promote shifts in key amino acid residues to accommodate the aromatic system. nih.gov The dynamics of these interactions are crucial for understanding the mechanism of inhibition.

Hydrogen bonding is a predominant factor in the stable binding of these compounds. For instance, in the active site of 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), the general acid D198 and the residue F153, which interacts via π–π stacking, adjust to accommodate the purine ring. nih.gov Similarly, studies on ectonucleoside triphosphate diphosphohydrolases (NTPDases) show that purine nucleotides are stabilized by π-π-π stacking interactions with phenylalanine and tyrosine residues. acs.org The specific interactions depend on the target enzyme, with different residues playing key roles in binding. For example, in NTPDase2, Arg394 and Tyr350 are involved in cation-π and π-π interactions to stabilize the purine base. acs.org

The following table summarizes key interactions of purine derivatives with various enzyme active sites.

| Enzyme Target | Interacting Residues | Type of Interaction | Reference |

| 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) | D198, F153 | Hydrogen Bonding, π–π stacking | nih.gov |

| Ectonucleoside triphosphate diphosphohydrolase 1 (NTPDase1) | Phe365, Tyr408 | π–π–π stacking | acs.org |

| Ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2) | Arg394, Tyr350 | Cation-π, π–π stacking | acs.org |

| α-Amylase | Asp197, Asp300, Glu233 | Hydrogen Bonding, Nucleophilic Attack | nih.gov |

Beyond enzymes, purine derivatives are well-known ligands for various receptors, particularly purinergic receptors and serotonin receptors. The binding mechanism often involves the purine core fitting into a pocket on the receptor, with substituents directing selectivity and affinity.

For serotonin receptors, such as the 5-HT1A, 5-HT2A, and 5-HT7 subtypes, derivatives of purine-2,6-dione with substitutions at the 7 and 8-positions have been developed as potent ligands. nih.gov These compounds often feature a flexible alkyl chain connected to another cyclic moiety, allowing the molecule to bridge different interaction points within the receptor's binding site. For example, 8-alkoxy-purine-2,6-dione derivatives have shown high affinity for 5-HT2A and α1 adrenoceptors. researchgate.net

In the context of Toll-like receptors (TLRs), which are key components of the innate immune system, 8-oxoadenine derivatives have been identified as agonists. acs.org TLR7, for instance, recognizes single-stranded viral RNA, and its activation can be mimicked by synthetic small molecules. acs.org The binding mechanism requires the ligand to access an endosomal compartment where the receptor is located. acs.org The interaction within the binding site leads to receptor dimerization and the initiation of a downstream signaling cascade. acs.org The hydrogen-bonding pattern of the purine is critical, and substitutions can alter the geometry of interaction, shifting between Watson-Crick and Hoogsteen-like pairing, which influences the dynamic functions of these biomolecular interactions. nih.govacs.org

Understanding Intracellular Signaling Pathway Modulation

By binding to and modulating the activity of key enzymes and receptors, derivatives of this compound can significantly impact intracellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing cellular processes like growth, differentiation, and metabolism.

One major mechanism of modulation is through the regulation of cyclic nucleotides. For example, inhibition of phosphodiesterases (PDEs) by purine analogs leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers, in turn, activate protein kinases such as Protein Kinase A (PKA), leading to the phosphorylation of numerous downstream targets and a cascade of cellular responses.

Another critical point of intervention is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies on 8-methoxycoumarin, a compound with a similar methoxy (B1213986) substitution, have shown that it can enhance melanogenesis by modulating the MAPK pathway. nih.gov This involves the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) and the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation. nih.gov Purinergic signaling itself is a modulator of redox biology, where the activation of P2 receptors can trigger the production of reactive oxygen species (ROS), which act as signaling molecules. nih.gov

The following table details examples of signaling pathway modulation by related compounds.

| Modulated Pathway | Mechanism of Action | Cellular Outcome | Reference |

| MAPK Signaling Pathway | Phosphorylation of p38 and JNK; Inhibition of ERK phosphorylation | Enhanced melanin production | nih.gov |

| cAMP/PKA Signaling | Inhibition of phosphodiesterase (PDE) enzymes | Varied cellular responses depending on downstream targets | |

| Purinergic Signaling | Activation of P2 receptors | Production of reactive oxygen species (ROS) | nih.gov |

| Toll-Like Receptor 7 (TLR7) Pathway | Agonism of TLR7, dimerization, and MyD88 adapter protein recruitment | Production of IFNα and pro-inflammatory cytokines | acs.org |

Characterization of Biochemical Reaction Pathways

Biochemical pathways are series of enzyme-catalyzed chemical reactions occurring within a cell, where the product of one reaction serves as the substrate for the next. monash.eduwikipedia.orgbyjus.comresearchgate.net These pathways can be broadly categorized as anabolic (synthesis of complex molecules) or catabolic (breakdown of molecules to release energy). wikipedia.orgbyjus.com Purine derivatives, including this compound, can be substrates or inhibitors within these pathways, undergoing various transformations.

Purine metabolism involves numerous oxidative and reductive steps. Xanthine (B1682287) oxidase, for example, is a key enzyme in purine catabolism that generates reactive oxygen species (ROS). nih.gov The electrochemical oxidation of amines proceeds through the formation of an iminium ion, which can then react with nucleophiles like water. mdpi.com

In the context of antioxidant defense, cells employ several lines of protection. The first line includes enzymes like superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GPx), which neutralize ROS. mdpi.com The second line consists of low-molecular-weight antioxidants that scavenge radicals, and a third line involves enzymes that repair oxidative damage to DNA, proteins, and lipids. mdpi.com

An example of a relevant biochemical transformation is the metabolic pathway leading to the formation of 8-aminoguanine from 8-nitroguanosine, which can proceed through two routes: one involving the reduction of the nitro group on the guanine (B1146940) base and the other involving the reduction after the purine base has been cleaved from the ribose sugar.

| Reaction Type | Description | Example | Reference |

| Oxidation | Catalyzed by enzymes like Xanthine Oxidase, often producing ROS. | Conversion of hypoxanthine to xanthine and then to uric acid. | nih.gov |

| Reduction | Conversion of a nitro group to an amino group. | Formation of 8-aminoguanine from 8-nitroguanine. | |

| Oxidative Damage Repair | Enzymatic removal of damaged bases from DNA. | Formamidopyrimidine-DNA glycosylase (FPG) removes 8-oxoguanine. | mdpi.com |

Hydrogen atom transfer (HAT) is a fundamental process in many enzymatic reactions, particularly in C-H bond cleavage. nih.gov This process involves the concerted movement of a proton and an electron. The study of kinetic isotope effects (KIEs), where a hydrogen atom is replaced by deuterium, provides insight into the transition state of these reactions and can help elucidate whether quantum tunneling plays a role. nih.gov

In the context of this compound derivatives, the hydrogen bonding capabilities of the purine ring are central to facilitating such transfers. nih.gov The arrangement of hydrogen bond donors and acceptors on the purine and its binding partner creates a specific environment that can lower the activation energy for hydrogen transfer. acs.org For example, in the active site of α-amylase, a water molecule forms a short hydrogen bond with a catalytic glutamate residue at the transition state, promoting the acid-base reaction that is key to catalysis. nih.gov The stability of these hydrogen-bonded complexes depends on the number of bonds and their donor-acceptor alternation. nih.gov The ability of 8-substituted purines to form specific hydrogen bonding patterns, such as Hoogsteen or Watson-Crick geometries, directly influences their role in biological processes that depend on precise hydrogen positioning and transfer. nih.govacs.org

Cellular and Subcellular Effects of this compound Derivatives

The therapeutic potential of purine analogs, including derivatives of this compound, is largely defined by their activity at the cellular and subcellular level. As a class of compounds, purine derivatives are recognized for their ability to interfere with fundamental cellular processes, owing to their structural similarity to endogenous purine bases, adenine (B156593) and guanine. researchgate.netnih.gov This mimicry allows them to interact with a wide array of biological targets, leading to effects such as cytotoxicity, cell cycle disruption, and the induction of programmed cell death (apoptosis). researchgate.netacs.org Mechanistic investigations into various substituted purine compounds have elucidated several key cellular and subcellular effects that are likely relevant to the biological activity of this compound derivatives.

Induction of Apoptosis

A primary mechanism through which many purine derivatives exert their anticancer effects is the induction of apoptosis. nih.govmdpi.com Studies on 6-alkoxy-purine analogs, for instance, have identified compounds that are potent, cell type-selective inducers of apoptosis, particularly in leukemia cell lines. ugr.esnih.gov Flow cytometry analysis is a common method used to detect this process, where an increase in the sub-G1 cell population is a hallmark of apoptotic DNA fragmentation. researchgate.netnih.gov

Research into 6-alkoxy purine derivatives demonstrated that specific substitutions can lead to significant increases in apoptotic cells. researchgate.net For example, certain 8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine derivatives were identified as selective pro-apoptotic compounds in Jurkat T-cell leukemia cells. nih.gov The apoptotic activity of these compounds was found to be dependent on caspase activation, confirming the engagement of the classical apoptosis pathway. ugr.es Similarly, other studies on 2,6,9-trisubstituted purine derivatives and 6-Amino- and 6-Morpholino-9-sulfonylpurine derivatives have confirmed their pro-apoptotic effects in various cancer cell lines, including leukemia. mdpi.comnih.gov These findings suggest that the induction of apoptosis is a crucial cellular outcome for this class of compounds. nih.gov

| Compound Class | Cell Line | Observed Effect | Citation |

|---|---|---|---|

| 6-alkoxy-purine analogs | Jurkat (T-cell leukemia) | Selective induction of apoptosis; significant increase in sub-G1 population. | ugr.esnih.govresearchgate.net |

| 2,6,9-trisubstituted purine derivatives | Various cancer cell lines | Induction of apoptosis confirmed by flow cytometry. | mdpi.com |

| 6-Amino- and 6-Morpholino-9-sulfonylpurine derivatives | K562 (leukemia) | Induction of early and late-stage apoptosis. | nih.gov |

| Novel purine derivatives (3g and 3j) | MDA-MB-231 (Triple Negative Breast Cancer) | Induced apoptosis via modulation of Bcl-2 family proteins. | nih.gov |

Cell Cycle Disruption

In addition to apoptosis, purine derivatives frequently disrupt the normal progression of the cell cycle. nih.gov Because purines are essential building blocks for DNA replication, analogs can interfere with this process, leading to cell cycle arrest at various checkpoints. researchgate.netnih.gov This halt prevents cancer cells from dividing and proliferating.

One study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives found that a lead compound acts as an inhibitor of DNA biosynthesis. nih.gov This inhibition leads to an accumulation of cells in the G1 phase of the cell cycle. nih.gov At higher concentrations, this was followed by cell death and a relative increase in the proportion of cells in the G2/M phase, possibly due to the cell attempting DNA repair before undergoing apoptosis. nih.gov Other studies on different purine analogs have also shown the ability to cause cell cycle arrest, particularly in the G2/M phase, often in a p53-dependent or independent manner. nih.govmdpi.com For example, certain reversine-related 2,6-diamino-substituted purines were effective at causing G2/M arrest specifically in cells where the tumor suppressor p53 was compromised. nih.gov

| Compound Class | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|

| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | MDA-MB-231, COLO201 | Inhibition of DNA biosynthesis; accumulation of cells in G1 phase. | nih.govnih.gov |

| 2,6-diamino-substituted purines (Reversine-related) | MCF-7, HCT116 | Induction of G2/M phase arrest, particularly in p53-compromised cells. | nih.gov |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | Arrest of cells in the G1 phase. | nih.gov |

| Benzofuran derivatives | HepG2, A549 | Induction of G2/M phase arrest. | mdpi.com |

Subcellular Targeting and Molecular Interactions

The specific effects of purine derivatives are dictated by their interactions with subcellular components and molecular pathways. The enzymes involved in de novo purine biosynthesis, for example, are known to cluster around mitochondria and microtubules to form a multi-enzyme complex called the purinosome. nih.gov Targeting this complex or other key enzymes in purine metabolism is a viable strategy for anticancer drug development. nih.govwikipedia.org

Furthermore, the subcellular localization of a compound can determine its ultimate biological effect. While not purine derivatives, studies on other bioactive molecules have shown that localization to mitochondria can be a key determinant of cell death induction. nih.gov For 6-Amino-SPD derivatives, for instance, the impairment of mitochondrial membrane potential and increased expression of caspase 3 and cytochrome c suggest that apoptosis is induced via the intrinsic mitochondrial pathway. nih.gov

The activity of purine derivatives is also linked to their interaction with specific signaling pathways. For example, some derivatives have been shown to modulate the expression of proteins involved in apoptosis (Bcl-2, Bax), cell migration (MMP2, MMP9), and key signaling cascades like the AKT and EGFR pathways. nih.gov The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, is another critical target that can be influenced by purine metabolism and its modulators. nih.gov

Computational Chemistry and Theoretical Modeling of 8 Methoxy 7h Purin 6 Amine

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net These calculations can elucidate electronic structure and predict how a molecule will interact with light.

Molecular Docking and Molecular Dynamics Simulations

These simulation techniques are essential in drug discovery for predicting how a ligand (like 8-methoxy-7H-purin-6-amine) might interact with a biological macromolecule, such as a protein or enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models, often built using machine learning techniques, can predict the activity of new, untested compounds. mdpi.com To perform a QSAR study, a dataset of structurally related compounds with measured biological activity is required. There are no available QSAR models in the literature that specifically include this compound or a closely related series of 8-substituted purines for a specific biological endpoint.

Development of Statistical Predictive Models for Biological Activity

The development of statistical predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. patsnap.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a given class of compounds like purine (B94841) derivatives, a QSAR model would be built using a dataset of molecules with known activities. The model would then be used to predict the activity of new, untested compounds.

The typical workflow for developing such a model involves:

Data Collection: Gathering a dataset of purine derivatives with experimentally determined biological activity against a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which quantify various aspects of their molecular structure (e.g., electronic, steric, and hydrophobic properties).

Model Building: Employing statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to create a predictive equation.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

While this is a standard approach, specific QSAR models or other statistical predictive models developed exclusively for this compound have not been identified in the reviewed literature.

Applications in Virtual Screening and Lead Optimization

Virtual screening and lead optimization are critical stages in the drug discovery pipeline where computational methods have a significant impact. patsnap.comnih.gov

Virtual Screening Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but a set of active molecules is available, models can be built based on their shared features to find other similar molecules in a database.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, molecular docking simulations can be used to predict how well different compounds will fit into the target's binding site.

Lead Optimization Once initial "hit" compounds are identified, the lead optimization phase begins. patsnap.comescholarship.org The goal is to chemically modify the hit compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Computational techniques used in this phase include:

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide accurate predictions of the change in binding affinity resulting from a chemical modification, guiding the synthesis of more potent analogues.

Molecular Dynamics (MD) Simulations: These simulations model the movement of the compound and the target protein over time, providing insights into the stability of the binding and the key interactions that can be optimized. nih.govescholarship.org

ADME/Toxicity Prediction: Computational models are used to predict the ADME and potential toxicity of proposed new molecules early in the design cycle, reducing the likelihood of late-stage failures.

Although these powerful computational tools are widely used for various classes of molecules, including purines, there are no specific documented instances of this compound being used as a scaffold in virtual screening campaigns or as the subject of a computational lead optimization program within the available research.

Biological and Biomedical Research Applications of 8 Methoxy 7h Purin 6 Amine Derivatives

Investigations into Enzyme Modulation by Purine (B94841) Analogues

The structural similarity of 8-methoxy-7H-purin-6-amine derivatives to natural purines such as adenine (B156593) and guanine (B1146940) makes them candidates for interacting with enzymes that utilize these molecules as substrates or regulators. Research has consequently explored their potential as modulators of key enzyme systems.

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net By catalyzing the hydrolysis of these molecules, PDEs play a critical role in various signaling pathways. researchgate.net The inhibition of specific PDE isoenzymes is a therapeutic strategy for a range of disorders, including cardiovascular diseases, inflammatory conditions, and neurological disorders.

While research specifically on this compound as a PDE inhibitor is not extensively documented, studies on structurally related purine derivatives have demonstrated significant potential in this area. For instance, a series of purin-6-one derivatives have been synthesized and evaluated for their in vitro inhibitory activity against phosphodiesterase-2 (PDE2). researchgate.net Notably, compounds within this series displayed significant inhibitory activity against PDE2, with IC50 values in the micromolar range. researchgate.net Molecular docking studies of these inhibitors suggested that they bind within the hydrophobic pockets of the catalytic active site of PDE2. researchgate.net

Furthermore, research into 8-substituted analogues of other purine derivatives has identified highly potent and selective inhibitors of phosphodiesterase 4 (PDE4). nih.gov These findings underscore the potential of the purine scaffold, including derivatives with substitutions at the 8-position, as a foundation for the development of novel PDE inhibitors. The 8-methoxy group could potentially influence the binding affinity and selectivity of these compounds for different PDE isoenzymes.

| Compound Class | Target PDE | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Purin-6-one derivatives | PDE2 | 0.18 - 3.43 µM | researchgate.net |

| 8-Substituted adenine analogues | PDE4 | 10 - 300 nM | nih.gov |

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

The purine scaffold has been extensively utilized in the design of Hsp90 inhibitors. Synthetic purine-based compounds have been developed that bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. While specific studies on this compound are limited, the broader class of 8-substituted purine derivatives has shown promise. For example, 8-benzyladenines and 8-sulfanyladenines have been disclosed as Hsp90 inhibitors.

Beyond PDEs and Hsp90, the purine scaffold is known to interact with a wide array of other enzymes. For instance, derivatives of 8-mercaptopurine have been investigated as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine metabolism and associated with conditions like gout. nih.gov Specifically, 2-amino-6-hydroxy-8-mercaptopurine (B14735) has been identified as a preferential inhibitor of this enzyme. nih.gov

Additionally, other 8-substituted compounds, though not purines, have demonstrated inhibitory activity against various enzymes. For example, 8-methoxypsoralen acts as a mechanism-based inhibitor of human CYP2A6 and CYP2A13, enzymes involved in the metabolism of nicotine (B1678760) and certain carcinogens. nih.gov While structurally different, these findings highlight the potential for an 8-methoxy substituent to contribute to enzyme inhibition within different heterocyclic frameworks. Further research is warranted to explore the broader enzymatic inhibitory profile of this compound derivatives.

Antimicrobial Research Potential

The quest for novel antimicrobial agents is a critical area of biomedical research, driven by the rise of drug-resistant pathogens. Purine analogues have emerged as a promising class of compounds with the potential for development as new antibacterial and antifungal drugs.

Purine analogues can exert antibacterial effects through various mechanisms, including the inhibition of essential metabolic pathways. frontiersin.org One notable mechanism involves the targeting of riboswitches, which are structured RNA domains in bacterial mRNA that regulate gene expression upon binding to specific ligands. acs.org Guanine-binding riboswitches, found in several Gram-positive bacteria, control genes involved in purine biosynthesis and transport. acs.orgnih.gov Synthetic purine analogues that mimic guanine can bind to these riboswitches and repress the expression of essential genes, leading to bacterial growth inhibition. acs.orgnih.gov

Studies on flexible analogues of 8-aza-7-deazapurine nucleosides have demonstrated inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. This highlights the potential of modified purine scaffolds in developing agents against mycobacterial infections.

| Compound Class | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Guanine analogues | Gram-positive bacteria (e.g., B. subtilis) | Binding to guanine riboswitches | acs.orgnih.gov |

| 8-Aza-7-deazapurine nucleoside analogues | M. smegmatis, M. tuberculosis | Not specified |

Invasive fungal infections pose a significant threat to human health, and the development of new antifungal agents is a global health priority. Purine analogues have been investigated for their potential to inhibit fungal growth by targeting essential enzymes.

Recent research has focused on the synthesis of novel purine analogues with activity against pathogenic fungi such as Cryptococcus neoformans. One study reported the development of a purine analogue, DT-23, which potently inhibits the fungal inositol (B14025) polyphosphate kinases IP3-4K (Arg1) and IP6K (Kcs1). These enzymes are crucial for fungal virulence. DT-23 was shown to inhibit fungal growth and acted synergistically with the conventional antifungal drug Amphotericin B. This work establishes a pharmacological link between the inhibition of inositol polyphosphate kinase activity and antifungal effects, providing a basis for the development of a new class of antifungal drugs based on the purine scaffold.

Antiviral Efficacy Research

The purine scaffold, a fundamental component of nucleic acids, has been a cornerstone in the development of antiviral therapeutics. Research into derivatives of this compound and related purine analogs has revealed significant potential in combating a range of viral infections. Studies have focused on modifications of the purine core, such as the addition of phosphonylmethoxyalkyl side chains, to create compounds that can effectively inhibit viral replication.

These derivatives have demonstrated a broad spectrum of activity, particularly against DNA viruses. nih.gov For instance, 2-phosphonylmethoxyethyl (PME) and 3-hydroxy-2-phosphonylmethoxypropyl (HPMP) derivatives of purines have been systematically evaluated for their antiviral properties. nih.gov Compounds such as (S)-HPMPA have shown potent inhibitory effects against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), adenovirus, and vaccinia virus. nih.gov Furthermore, certain purine derivatives, including PMEA and PMEDAP, have exhibited marked and selective activity against the human immunodeficiency virus (HIV). nih.gov The research indicates that the structural modifications on the purine ring system are crucial for the observed antiviral efficacy. nih.gov

Table 1: Antiviral Activity of Selected Purine Derivatives

| Compound Derivative | Target Viruses | Key Findings |

|---|---|---|

| (S)-HPMPA | HSV-1, HSV-2, VZV, CMV, Adenovirus, Vaccinia virus | Demonstrated the most effective inhibition against VZV, adenovirus, and vaccinia virus in evaluated series. nih.gov |

| (S)-HPMPC | Cytomegalovirus (CMV) | Showed the highest efficacy against CMV among the tested compounds. nih.gov |

| PMEA | Human Immunodeficiency Virus (HIV) | Exhibited marked and selective activity against HIV. nih.gov |

| PMEDAP | HSV-1, HSV-2, HIV | Proved to be an effective inhibitor of HSV-1 and HSV-2, and also showed selective activity against HIV. nih.gov |

Anti-inflammatory and Immunomodulatory Research

Derivatives of the purine structure are actively being investigated for their potential to modulate inflammatory pathways. Specifically, a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share the core 8-methoxy-purine structure, have been shown to possess significant anti-inflammatory properties in various animal models. nih.govresearchgate.net

In studies using a carrageenan-induced paw edema model in rats, these compounds effectively reduced the inflammatory response. nih.govuj.edu.pl Derivatives containing an amide moiety were found to be particularly potent in this model. nih.govresearchgate.net Further research using a zymosan-induced peritonitis model showed that these purine derivatives could decrease neutrophil count and inhibit early vascular permeability, key events in the inflammatory cascade. nih.gov The mechanism underlying these effects appears to be linked to the modulation of pro-inflammatory cytokines. For the most active derivatives, a significant inhibition of plasma tumor necrosis factor-alpha (TNF-α) levels was observed in rats with endotoxemia, suggesting that their anti-inflammatory action may be mediated, at least in part, by suppressing this key cytokine. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of 8-Methoxy-purine-2,6-dione Derivatives

| Derivative Type | Animal Model | Observed Effects |

|---|---|---|

| Ester, Carboxylic Acid, and Amide derivatives | Zymosan-induced peritonitis | Decreased neutrophil count and inhibited early vascular permeability. nih.gov |

| Amide moiety-containing derivatives (compounds 6, 8-11) | Carrageenan-induced paw edema | Showed the greatest anti-inflammatory (antiedematous) effect. nih.govresearchgate.net |

| Ester moiety (compound 1) and Carboxylic group (compounds 3, 4) derivatives | Zymosan-induced peritonitis | Demonstrated the highest activity in this model. nih.gov |

| Most active derivatives | Endotoxemia in rats | Significantly inhibited plasma TNF-α levels. nih.govresearchgate.net |

Antioxidant Research

In the context of evaluating the multifaceted biological activities of 8-methoxy-purine derivatives, their potential as antioxidants has also been explored. The same series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives that exhibited anti-inflammatory effects were assessed for antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov

Despite their significant anti-inflammatory properties, the investigation concluded that these specific compounds did not show significant antioxidant properties in the FRAP assay. nih.govresearchgate.netuj.edu.pl This finding suggests a degree of specificity in their biological action, indicating that their therapeutic effects, particularly in inflammation, are likely mediated through mechanisms other than direct antioxidant activity, such as the observed reduction in TNF-α levels. nih.gov

Neurobiological and Neurodegenerative Disease Research (e.g., Anti-Alzheimer's)

While direct studies on this compound for neurodegenerative diseases like Alzheimer's are not extensively documented in the literature, the broader class of purine analogs and related heterocyclic compounds represents an active area of research. The structural features of purines make them suitable scaffolds for designing molecules that can interact with targets relevant to Alzheimer's pathology.

Research in this field often focuses on developing multi-target-directed ligands that can simultaneously address different aspects of the disease, such as cholinergic deficiency, amyloid-beta (Aβ) aggregation, and oxidative stress. mdpi.comnih.gov For example, conjugates of myrtenal (B1677600) and adamantane (B196018), a well-established pharmacophore in neurodegenerative disease treatment, have been shown to restore memory and exhibit acetylcholinesterase (AChE)-inhibitory activity in animal models of dementia. nih.gov The incorporation of adamantane fragments is a strategy to potentially enhance penetration of the blood-brain barrier. nih.gov Other research has explored 8-hydroxyquinoline (B1678124) derivatives that inhibit Aβ aggregation and chelate biometals involved in the process. nih.gov These parallel research avenues highlight the potential of heterocyclic compounds, including purine derivatives, as templates for the development of novel therapeutics for neurodegenerative conditions.

Exploration of Other Bioactivity Profiles and Research Avenues

Beyond the antiviral, anti-inflammatory, and neurobiological applications, the versatile purine scaffold is being explored for other therapeutic uses. One notable area of investigation is oncology, where purine analogs have a long history as clinical agents.

Recent theoretical and computational studies have evaluated the interaction of various purine analogs with human ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer cell growth and immune evasion. heteroletters.org These in-silico models aim to predict the chemical interactions between purine derivatives and biomolecules responsible for cancer development. heteroletters.org The exploration of 7H-purin-6-amine and related structures as inhibitors of targets like CD73 represents a promising avenue for the development of novel anticancer agents. heteroletters.org This line of inquiry underscores the broad therapeutic potential of the purine chemical class, extending into complex diseases where targeted enzyme inhibition can yield significant clinical benefits.

Concluding Perspectives and Future Research Directions in 8 Methoxy 7h Purin 6 Amine Chemistry

Summary of Current Academic Understanding and Research Landscape

Currently, 8-methoxy-7H-purin-6-amine is a relatively under-explored purine (B94841) derivative in the scientific literature. The academic landscape is dominated by studies on a vast number of other substituted purines, which have shown a remarkable diversity of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.goveurekaselect.com The purine core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. daneshyari.com

The existing research on purine analogues indicates that the nature and position of substituents on the purine ring are critical determinants of their biological activity. daneshyari.com Modifications at the C2, C6, C8, N7, and N9 positions have led to the development of highly potent and selective therapeutic agents. daneshyari.com Therefore, the specific substitution pattern of this compound, featuring an amino group at the C6 position and a methoxy (B1213986) group at the C8 position, provides a strong rationale for its investigation as a novel bioactive compound. The methoxy group, in particular, is a common feature in many approved drugs and is known to influence ligand-target interactions and improve pharmacokinetic properties. nih.gov

Identification of Promising Unexplored Research Avenues

Given the broad therapeutic potential of purine derivatives, several unexplored research avenues for this compound can be identified. nih.govresearchgate.net A systematic investigation into its biological activities is a crucial first step.

Key unexplored research areas include:

Anticancer Activity: Purine analogues are widely used in cancer chemotherapy. mdpi.comnih.govnih.gov It is, therefore, highly probable that this compound could exhibit cytotoxic effects against various cancer cell lines.

Antiviral and Antimicrobial Potential: The purine scaffold is central to many antiviral and antimicrobial drugs. nih.goveurekaselect.com Screening this compound against a panel of clinically relevant viruses and bacteria could reveal novel therapeutic applications.

Kinase Inhibition: Many substituted purines are potent inhibitors of protein kinases, which are key targets in cancer and inflammatory diseases. mdpi.commdpi.com Investigating the inhibitory activity of this compound against a broad panel of kinases is a promising research direction.

Neurological and Metabolic Disorders: Purine derivatives play significant roles in neurological and metabolic pathways. mdpi.com Exploring the effects of this compound on targets related to these disorders could open up new therapeutic possibilities.

A hypothetical initial biological screening of this compound could yield results similar to those presented in the table below, which would guide further research.

Hypothetical Biological Screening Data for this compound

| Assay Type | Target | Activity (IC₅₀/EC₅₀) | Potential Therapeutic Area |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM | Oncology |

| Cytotoxicity | A549 (Lung Cancer) | 25 µM | Oncology |

| Antiviral | Influenza A Virus | 10 µM | Infectious Diseases |

| Kinase Inhibition | Cyclin-Dependent Kinase 2 (CDK2) | 5 µM | Oncology |

| Kinase Inhibition | Glycogen Synthase Kinase 3β (GSK3β) | 8 µM | Neurology/Metabolic Disorders |

Innovative Methodological Advancements in Purine Chemistry

Recent advancements in synthetic organic chemistry offer powerful tools for exploring the chemical space around this compound. Modern techniques such as microwave-assisted organic synthesis (MAOS) can significantly accelerate the synthesis of purine derivatives. rsc.org

Future research should focus on the following methodological advancements:

Combinatorial Synthesis: The application of combinatorial chemistry techniques to generate a library of analogues of this compound would be a highly efficient approach to conduct structure-activity relationship (SAR) studies.

Regioselective Modifications: Advanced synthetic methods allow for precise, regioselective modifications at various positions of the purine ring. rsc.org Future work should focus on creating derivatives with diverse substituents at the N7 and N9 positions, as well as modifications of the C6-amino group, to explore their impact on biological activity.

Late-Stage Functionalization: The development of late-stage functionalization techniques would enable the rapid diversification of complex purine scaffolds, facilitating the optimization of lead compounds.

The table below outlines potential synthetic modifications to this compound and the rationale behind them.

Proposed Synthetic Modifications and Research Rationale

| Position of Modification | Type of Modification | Rationale |

|---|---|---|

| N7/N9 | Alkylation, Arylation | To explore the impact on solubility, cell permeability, and target binding. |

| C6-amino | Acylation, Alkylation | To modulate hydrogen bonding interactions with the target protein. |

| C8-methoxy | Replacement with other alkoxy groups | To probe the steric and electronic requirements of the C8-substituent binding pocket. |

Broader Implications for Fundamental Chemical Biology and Medicinal Chemistry Research

The study of this compound and its derivatives has broader implications beyond the potential discovery of a new therapeutic agent.

Probing Biological Pathways: As a structurally unique purine analogue, this compound can be used as a chemical probe to investigate the function of purine-binding proteins and enzymes, thereby contributing to a deeper understanding of fundamental biological processes. daneshyari.com

Scaffold for Drug Discovery: The 8-methoxy-purin-6-amine scaffold could serve as a starting point for the development of new classes of drugs. By understanding the SAR of this scaffold, medicinal chemists can design more potent and selective inhibitors for a variety of targets.

Insights into Drug Resistance: The evaluation of novel purine derivatives against drug-resistant pathogens and cancer cell lines is crucial for overcoming the challenge of resistance to existing therapies. mdpi.com

Q & A

Q. Methodological Answer :

- Chromatography : Use gradient elution (0–5% methanol in dichloromethane) on silica gel to separate positional isomers .

- Recrystallization : Dissolve crude product in hot ethanol, then add water dropwise until cloudiness appears; cool to 4°C for crystal formation .

- HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) for analytical purity checks (>99%) .

Advanced: What mechanistic insights explain side reactions during methoxy group introduction?

Q. Methodological Answer :

- Competitive Alkylation : The 6-amine group may react with methylating agents, forming N-methyl byproducts. Mitigate by using Boc protection .

- Ring-Opening : Harsh conditions (e.g., excess methyl iodide, high temps) can cleave the purine ring. Optimize reaction time (2–4 hrs) and stoichiometry (1.2 eq CH₃I) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote decomposition. Test alternatives like THF or acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.